Tris(trimethylsilyl)silyl vinyl ether
Overview
Description
Tris(trimethylsilyl)silyl vinyl ether, also known as tris(trimethylsilyl)silyloxyethylene or vinyloxytris(trimethylsilyl)silane, is a compound with the empirical formula C11H30OSi4 and a molecular weight of 290.70 g/mol . This compound is characterized by the presence of a vinyl ether group attached to a silicon atom, which is further bonded to three trimethylsilyl groups. The compound is known for its strong electron-donating effect and is used in various chemical reactions and applications .
Preparation Methods
The synthesis of tris(trimethylsilyl)silyl vinyl ether involves the reaction of vinyl ethers with trimethylsilyl chloride in the presence of a base such as imidazole or 2,6-lutidine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tris(trimethylsilyl)silyl vinyl ether undergoes various types of chemical reactions, including:
Diastereoselective [2+2] cyclizations: This reaction involves the formation of cyclobutane rings through the interaction of the vinyl ether group with other unsaturated compounds.
Cross-Aldol cascade reactions: The compound participates in aldol reactions, leading to the formation of complex polyols.
Supersilyl-directed aldol reactions: The strong electron-donating effect of the supersilyl group enhances the reactivity of the vinyl ether group in aldol reactions.
Common reagents used in these reactions include aldehydes, ketones, and other unsaturated compounds. The major products formed from these reactions are cyclobutane derivatives, polyols, and other complex organic molecules .
Scientific Research Applications
Tris(trimethylsilyl)silyl vinyl ether has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tris(trimethylsilyl)silyl vinyl ether involves the strong electron-donating effect of the supersilyl group, which enhances the reactivity of the vinyl ether group . This effect operates primarily in the α-position and not in the β-position, making the compound highly selective in its reactions . The molecular targets and pathways involved include various organic substrates, such as aldehydes and ketones, which undergo cyclization and aldol reactions in the presence of the compound .
Comparison with Similar Compounds
Tris(trimethylsilyl)silyl vinyl ether is unique due to its strong electron-donating effect and its ability to participate in a wide range of chemical reactions. Similar compounds include:
Vinyloxy-trimethylsilane: This compound has a similar structure but lacks the additional trimethylsilyl groups, making it less reactive.
(Isopropenyloxy)trimethylsilane: Another similar compound with a different alkyl group attached to the vinyl ether, resulting in different reactivity and applications.
1-Phenyl-1-trimethylsiloxyethylene: This compound has a phenyl group attached to the vinyl ether, which alters its reactivity and makes it suitable for different applications.
Biological Activity
Tris(trimethylsilyl)silyl vinyl ether (TTS vinyl ether) is an organosilicon compound that has garnered attention in organic synthesis due to its unique structural features and reactivity. With the formula C₁₁H₃₀OSi₄, it contains a vinyl ether functional group along with multiple trimethylsilyl groups, enhancing its solubility and reactivity in organic solvents. This article explores the biological activity of TTS vinyl ether, focusing on its applications, mechanisms of action, and relevant case studies.
TTS vinyl ether is synthesized through various methods, often involving the reaction of silanes with vinyl ethers. Its structure allows for significant reactivity, particularly in radical polymerization and hydrosilylation reactions. The presence of trimethylsilyl groups contributes to its thermal stability and reactivity, making it a valuable reagent in synthetic organic chemistry .
Mechanisms of Biological Activity
The biological activity of TTS vinyl ether can be attributed to its ability to generate silyl radicals under specific conditions, such as light irradiation or thermal initiation. These radicals can initiate polymerization processes or participate in hydrosilylation reactions, leading to the formation of complex organic molecules with potential biological applications.
Table 1: Summary of Biological Activities
Case Studies
- Polymerization Studies : Research has demonstrated that TTS vinyl ether can effectively initiate radical polymerizations, yielding high rates of polymer formation. For instance, studies showed that under photochemical conditions, TTS vinyl ether exhibited superior performance compared to traditional silanes in generating silyl radicals necessary for polymerization .
- Silylation Reactions : In a series of experiments involving the hydrosilylation of alkenes, TTS vinyl ether was used as a reagent to produce various silylated products with high yields. Notably, the compound facilitated the hydrosilylation of 3-chloroprop-1-ene with yields reaching 65% under thermal initiation conditions .
- Aldol Reactions : The compound has also been investigated for its role in Mukaiyama aldol reactions, where it served as a "super silyl" enol ether. This application resulted in diastereoselective synthesis of β-super siloxy aldehydes with yields ranging from 50% to 84%, showcasing its potential in asymmetric synthesis .
Toxicological Considerations
Despite its promising applications, TTS vinyl ether is classified as flammable and an irritant. Safety precautions should be taken when handling this compound in laboratory settings. Understanding its toxicological profile is crucial for ensuring safe usage in both research and industrial applications.
Properties
IUPAC Name |
ethenoxy-tris(trimethylsilyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZQENSANSNYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30OSi4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467373 | |
Record name | Tris(trimethylsilyl)silyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861445-91-2 | |
Record name | Tris(trimethylsilyl)silyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsilyl)silyl vinyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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